molecular formula C14H11BrN2 B3195632 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole CAS No. 92152-36-8

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B3195632
CAS No.: 92152-36-8
M. Wt: 287.15 g/mol
InChI Key: GXKNXZLRJJKVDG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal and agrochemical research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with diverse biological polymers, often resulting in lowered toxicity and improved therapeutic outcomes . The specific substitution pattern, incorporating a 2-bromophenyl group and an N-methylation, is designed to optimize the molecule's physicochemical properties and binding affinity for specific biological targets. This compound serves as a key intermediate for constructing more complex molecular architectures. It is particularly valuable in the synthesis of novel fused heterocyclic compounds, such as benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives, which have demonstrated promising in vitro antifungal activity against agriculturally relevant phytopathogens like Botrytis cinerea , Rhizoctonia solani , and Colletotrichum capsici . The benzimidazole core is a structural isostere of naturally occurring purines, allowing its derivatives to potentially mimic nucleotides and interfere with enzymatic processes in fungi and cancer cells . In anticancer research, benzimidazole-based compounds are investigated as potential EGFR (Epidermal Growth Factor Receptor) inhibitors . EGFR is a validated tyrosine kinase target overexpressed in numerous malignancies, including non-small cell lung cancer and breast cancer. Related benzimidazole/heterocycle hybrids have exhibited potent antiproliferative activity by promoting apoptosis through the activation of caspase-3 and caspase-8, and modulation of Bax and Bcl-2 protein levels . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(2-bromophenyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-17-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKNXZLRJJKVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582066
Record name 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92152-36-8
Record name 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID30582066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92152-36-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole typically involves the reaction of 2-bromoaniline with o-phenylenediamine under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction. For example, a tandem palladium/copper-catalyzed decarboxylative approach can be used to synthesize this compound . The reaction conditions often include the use of a palladium precursor, an auxiliary catalyst, a base, a ligand, and a suitable solvent.

Industrial Production Methods

While specific industrial production methods for 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzimidazole derivatives, including 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively inhibited the growth of breast cancer cells in vitro .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The bromine substitution is believed to enhance its biological activity compared to non-brominated analogs .

Enzyme Inhibition

Inhibitors of specific enzymes are crucial in drug design. 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole has been studied for its ability to inhibit certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Organic Electronics

The unique electronic properties of benzimidazole derivatives make them suitable for applications in organic electronics. They can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine enhances the charge transport properties, making these compounds more efficient for electronic applications .

Polymer Chemistry

In polymer science, 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can serve as a building block for synthesizing functional polymers. These polymers exhibit desirable properties such as thermal stability and mechanical strength, which are essential for various industrial applications .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potency.
Study BAntimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as a new antimicrobial agent.
Study COrganic ElectronicsAchieved enhanced charge mobility in OLED applications, indicating improved performance over traditional materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Yield

Compound Name Substituent Position/Type Reaction Type Yield (%) Key Observations References
2-(2-Bromophenyl)-1-methyl-1H-benzimidazole 2-Br, 1-Me Cu-catalyzed C–N coupling 78 High coupling efficiency
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole 4-Br, 1-Ph Palladium/copper catalysis 64–79 Broad substituent tolerance
2-(3-Bromophenyl)imidazo[2,1-b]oxazole 3-Br Thermal cyclization 62 Competitive debromination
(E)-2-((2-(2-Bromophenyl)hydrazono)methyl)-1-methyl-1H-benzimidazole 2-Br, hydrazone side chain Sonocatalyzed synthesis 56.6 Moderate antifungal activity

Key Observations:

  • Bromine Position Sensitivity : The ortho-bromine in 2-(2-bromophenyl)-1-methyl-1H-benzimidazole enhances steric hindrance, reducing unwanted debromination compared to para-substituted analogs (e.g., 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole), which undergo partial debromination under similar conditions .
  • Substituent-Dependent Reactivity : Methyl groups at the 1-position (as in the target compound) improve solubility and reaction kinetics compared to bulkier phenyl substituents .

Table 2: Reaction Condition Comparisons

Compound Class Catalytic System Temperature/Time Yield (%) Byproduct Formation References
2-(2-Bromophenyl)-1-methyl-1H-benzimidazole CuI, 1,10-phenanthroline 100°C, 24 h 78 Minimal (<5% debromination)
2-(4-Bromophenyl)-1H-benzimidazole Pd/Cu, K2CO3 120°C, 12 h 66–74 Debromination (up to 46%)
2-(2-Bromophenyl)-1H-phenanthroimidazole Acetic acid, Br2 Reflux, 6 h N/A Requires harsh conditions

Key Observations:

  • Copper vs. Palladium Systems : Copper catalysis favors selective C–N bond formation in ortho-brominated derivatives, whereas palladium systems are more effective for para-substituted analogs but suffer from competitive debromination .
  • Microwave Assistance : Microwave irradiation significantly reduces reaction time (from 24 h to 1–2 h) for N-fused hybrids derived from the target compound, enhancing synthetic efficiency .

Biological Activity

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores various studies that have evaluated the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is known for its diverse pharmacological activities. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.

Biological Activity Overview

Research has indicated that benzo[d]imidazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the effectiveness of benzo[d]imidazole derivatives against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
  • Anticancer Properties : Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.

Antimicrobial Activity

A study focused on the synthesis and evaluation of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole derivatives revealed significant antimicrobial properties. The compound was tested against a panel of bacteria and fungi, demonstrating varying degrees of inhibition.

Table 1: Antimicrobial Activity of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium tuberculosis2.32 µM
Candida albicans64 µg/mL

These results suggest that the compound possesses potent antimicrobial activity, particularly against pathogenic bacteria.

Anticancer Activity

The anticancer potential of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole has also been investigated. The compound was evaluated for its ability to inhibit the growth of various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study examining the effects on breast cancer cells (MDA-MB-231), it was found that:

  • IC50 Values : The compound exhibited an IC50 value of approximately 16.38 µM, indicating significant antiproliferative activity.
  • Mechanism of Action : Molecular docking studies suggested that the compound induces apoptosis through mitochondrial pathways, leading to caspase activation and subsequent cell death.

Mechanistic Insights

The biological activity of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can be attributed to its interaction with key biomolecular targets:

  • FtsZ Protein Inhibition : It has been shown that benzimidazole derivatives can inhibit FtsZ, a protein essential for bacterial cell division, making it a promising target for developing new antibacterial agents.
  • Apoptotic Pathways : The compound's ability to disrupt mitochondrial membrane potential suggests it may trigger apoptotic pathways in cancer cells, enhancing its therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with substituted aldehydes or brominated precursors. For example:
  • One-pot synthesis : A CuI-catalyzed reaction starting from 2-(2-bromophenyl)-1H-benzo[d]imidazole with α-amino acids yields quinazoline derivatives. This method emphasizes catalytic efficiency and mild conditions .
  • Optimized coupling : Mechanochemical C–N coupling using DDQ as an oxidant achieves high yields (97%) under solvent-free conditions. Key parameters include 1.2 equivalents of DDQ and ball milling .
  • Alkylation : Reacting 2-(5’-bromopyridin-2’-yl)-1H-benzo[d]imidazole with methyl iodide and K₂CO₃ in DMF at room temperature yields the N-methyl derivative (79% yield) .

Q. How is 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole characterized structurally and spectroscopically?

  • Methodological Answer : Characterization involves:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and electronic environments. For example, the N-methyl group resonates at δ 4.13 ppm (triplet, J = 7.6 Hz) in DMSO-d₆ .
  • X-ray crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 61.73° between benzimidazole and phenyl groups) and planar geometry deviations (<0.03 Å) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 276.13 for hydrazone derivatives) .

Q. What are the typical reaction conditions for functionalizing this compound?

  • Methodological Answer : Functionalization often employs:
  • Palladium catalysis : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the bromophenyl position.
  • Sonogashira coupling : Copper-free conditions with alkynes yield diarylalkynes, avoiding side reactions .
  • Oxidative cyclization : DDQ-mediated intramolecular cyclization forms fused heterocycles (e.g., benzoimidazoquinazolines) .

Advanced Research Questions

Q. How can computational methods predict the electronic and nonlinear optical (NLO) properties of derivatives?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31G* optimizes geometry and calculates frontier molecular orbitals (FMOs). For example, nitro-substituted derivatives show low band gaps (ΔE = 2.1 eV) and high hyperpolarizability (βₜₒₜ = 1.2×10⁻²⁷ esu), indicating strong NLO activity .
  • Natural Bond Orbital (NBO) analysis : Identifies charge transfer interactions, such as LP(N) → σ*(C-Br) in bromophenyl derivatives .

Q. What mechanistic insights explain the catalytic efficiency in CuI-mediated syntheses?

  • Methodological Answer :
  • Proposed mechanism : CuI facilitates N-arylation via oxidative addition of the bromophenyl group to Cu(I), followed by aerobic dehydrogenation and cyclization. Kinetic studies show rate-limiting C–N bond formation .
  • Catalyst loading optimization : Lower CuI concentrations (5 mol%) reduce side products while maintaining >80% yield in quinazoline synthesis .

Q. How do structural modifications impact biological activity in related benzimidazole derivatives?

  • Methodological Answer :
  • Antimicrobial assays : Bromine and chloro substituents enhance activity against S. aureus (MIC = 8 µg/mL) by increasing lipophilicity and membrane penetration .
  • TRPV1 antagonism : Introducing trifluoromethyl-vinyl tails (e.g., mavatrep) improves binding affinity (IC₅₀ = 4.6 nM) by stabilizing hydrophobic interactions in the receptor pocket .
  • Cytotoxicity : Methylation at the N1 position reduces toxicity (CC₅₀ > 100 µM) compared to unsubstituted analogs in EGFR inhibition studies .

Q. What advanced techniques resolve contradictions in crystallographic data for bromophenyl-substituted imidazoles?

  • Methodological Answer :
  • High-resolution XRD : Resolves disorder in bromine positions using SHELX refinement (R-factor < 0.05). For example, anisotropic displacement parameters clarify thermal motion in the bromophenyl ring .
  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning in crystals with multiple dihedral angles (e.g., 61.955° in naphthalene derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
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2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.